H3R Binding Affinity: Differentiation via Optimized N-Acyl Chain Length
The 4-butylcyclohexyl carbonyl substituent represents an optimal point within the structure-activity relationship (SAR) of cyclohexyl piperazinyl methanones. A direct comparison within the same patent series (US7544683) shows that the trans-4-butylcyclohexyl derivative exhibits a Ki of 0.8 nM at the human H3 receptor, whereas the trans-4-isopropylcyclohexyl analog (a common comparator) has a Ki of 5.2 nM [1]. The 6.5-fold improvement in binding affinity is attributed to the enhanced fit of the n-butyl chain into a hydrophobic channel of the receptor [1].
| Evidence Dimension | Human H3 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | 0.8 nM (trans-4-butylcyclohexyl derivative, representative of the core scaffold in US7544683) |
| Comparator Or Baseline | 5.2 nM (trans-4-isopropylcyclohexyl analog) |
| Quantified Difference | 6.5-fold higher affinity for the 4-butyl analog |
| Conditions | Radioligand displacement assay using [3H]RAMHA on membranes from HEK-293 cells stably expressing the human H3 receptor [1]. |
Why This Matters
A 6.5-fold difference in Ki directly translates to a lower required dose in vivo and a wider therapeutic window, making this compound a more efficient pharmacological tool for target engagement studies.
- [1] Nettekoven, M., Plancher, J.-M., Roche, O., & Takahashi, T. (2009). Cyclohexyl derivatives. US Patent 7,544,683 B2. Detailed experimental data in Examples 1-50 and Tables 1-3. Assignee: Hoffmann-La Roche Inc. View Source
